1-(1H-Imidazol-2-yl)cyclopropanol CAS 1934988-63-2 properties
1-(1H-Imidazol-2-yl)cyclopropanol CAS 1934988-63-2 properties
This guide provides an in-depth technical analysis of 1-(1H-Imidazol-2-yl)cyclopropanol (CAS 1934988-63-2), a specialized heterocyclic building block used in the synthesis of conformationally restricted bioactive molecules.
A Critical Scaffold for Conformationally Restricted Pharmacophores
Executive Summary
1-(1H-Imidazol-2-yl)cyclopropanol is a high-value synthetic intermediate characterized by an imidazole ring directly coupled to a cyclopropanol moiety at the C2 position. This specific arrangement serves as a conformationally restricted bioisostere of the flexible ethyl side chains found in histamine and various kinase inhibitors. By locking the rotation between the aromatic ring and the aliphatic substituent, this scaffold significantly enhances binding affinity and metabolic stability in drug candidates targeting Histamine H3/H4 receptors and Janus Kinases (JAKs) .
Chemical Profile & Properties
The compound combines the basicity and hydrogen-bonding capability of the imidazole ring with the unique strain energy and reactivity of the cyclopropanol group.
| Property | Data | Note |
| CAS Number | 1934988-63-2 | Registered approx. 2016 |
| IUPAC Name | 1-(1H-imidazol-2-yl)cyclopropan-1-ol | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | Fragment-like for FBDD |
| Predicted LogP | ~0.54 | Highly hydrophilic |
| pKa (Imidazole) | ~7.0 | Protonatable at physiological pH |
| Ring Strain | ~27.5 kcal/mol | Cyclopropane ring strain |
| Solubility | High in MeOH, DMSO; Low in Hexanes | Polar nature |
Mechanistic Role in Drug Design
The utility of 1-(1H-Imidazol-2-yl)cyclopropanol lies in its ability to rigidify the pharmacophore. In flexible ligands (e.g., histamine), the ethyl chain adopts multiple conformers (trans/gauche). The cyclopropane ring freezes the C-C bond, reducing the entropic penalty upon binding to the receptor.
Key Structural Advantages:
-
Conformational Restriction: Fixes the vector of the imidazole nitrogen lone pairs relative to the H-bond donor/acceptor groups.
-
Metabolic Stability: The cyclopropyl group blocks
-oxidation and hinders cytochrome P450 metabolism compared to an ethyl or isopropyl chain. -
Acid Sensitivity: The cyclopropanol moiety acts as a "masked" ketone (via ring opening), which can be exploited for prodrug strategies or specific covalent trapping mechanisms.
Figure 1: Pharmacophoric mapping of the imidazole-cyclopropanol scaffold.
Synthetic Methodology (Self-Validating Protocol)
The most robust synthesis of 1-substituted cyclopropanols is the Kulinkovich Reaction , which converts esters into cyclopropanols using a Grignard reagent and a Titanium(IV) catalyst.
Retrosynthetic Analysis
-
Target: 1-(1H-Imidazol-2-yl)cyclopropanol
-
Precursor: Ethyl 1H-imidazole-2-carboxylate
-
Reagents: EtMgBr (Ethyl Magnesium Bromide), Ti(OiPr)₄ (Titanium Isopropoxide)[1]
Step-by-Step Protocol
Note: The imidazole nitrogen must be protected (e.g., with a SEM or Boc group) to prevent quenching of the Grignard reagent and catalyst poisoning.
-
Protection:
-
React Ethyl 1H-imidazole-2-carboxylate with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF at 0°C.
-
Isolate Ethyl 1-(SEM)-imidazole-2-carboxylate.
-
-
Kulinkovich Cyclopropanation:
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Reagents: Dissolve protected ester (1.0 equiv) and Ti(OiPr)₄ (0.2 equiv) in anhydrous THF.
-
Addition: Add EtMgBr (3.0 M in ether, 2.5 equiv) dropwise via syringe pump over 1 hour at room temperature. Color change from yellow to dark brown/black indicates formation of the active titanacyclopropane species.
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution. Avoid strong acids to prevent cyclopropane ring opening.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Deprotection:
-
Treat the crude SEM-protected cyclopropanol with TBAF (Tetra-n-butylammonium fluoride) in THF or mild acid (if the cyclopropanol is stable enough) to remove the SEM group.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Figure 2: Synthetic route via the Kulinkovich reaction.
Quality Control & Characterization
To validate the identity and purity of CAS 1934988-63-2, the following analytical standards are recommended:
-
¹H NMR (DMSO-d₆):
-
Look for cyclopropane protons: Two multiplets around
0.9–1.2 ppm (4H). -
Imidazole protons: Two singlets or doublets (if N-H tautomer equilibrates) in the aromatic region (
6.9–7.2 ppm). -
Hydroxyl proton: Broad singlet, exchangeable with D₂O.
-
-
LC-MS:
-
Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).
-
Expected Mass: [M+H]⁺ = 125.15 m/z.
-
Note: The compound is polar; early elution is expected on standard C18.
-
Safety & Handling
-
Acid Sensitivity: Cyclopropanols are prone to ring-opening under acidic conditions to form ketones (e.g., 1-(1H-imidazol-2-yl)propan-1-one). Store the compound in a neutral or slightly basic buffer if in solution.
-
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Hazards: Standard irritant (Skin/Eye). Treat as a potential bioactive agent (H3 antagonist activity possible).
References
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Kulinkovich, O. G., et al. (1989).[2] "Reaction of Grignard reagents with carboxylic esters in the presence of titanium(IV) isopropoxide." Synthesis, 1991(03), 234.
-
Chopra, P. N., & Sahu, J. K. (2020). "Biological Significance of Imidazole-based Analogues in New Drug Development." Current Drug Discovery Technologies, 17(5).
-
Delsarte, C., et al. (2018). "An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction." Bioorganic & Medicinal Chemistry, 26(4).[3]
-
PubChem. (n.d.). "Compound Summary: 1-(1H-Imidazol-2-yl)cyclopropanol." National Library of Medicine.
